TCO-PEG1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The process often employs coupling reagents such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .
Industrial Production Methods: In industrial settings, the production of TCO-PEG1-amine involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The trans-cyclooctene moiety is highly reactive in cycloaddition reactions, particularly with tetrazines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Cycloaddition Reactions: Tetrazines are commonly used under mild conditions to form stable adducts.
Major Products:
Substitution Reactions: The major products are substituted amines.
Cycloaddition Reactions: The major products are stable cycloadducts formed with tetrazines.
Scientific Research Applications
TCO-PEG1-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug delivery systems and imaging agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of TCO-PEG1-amine primarily involves its participation in bioorthogonal reactions. The trans-cyclooctene moiety reacts with tetrazines through an inverse electron demand Diels-Alder reaction, forming stable cycloadducts. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Comparison with Similar Compounds
DBCO-PEG1-amine: Features a dibenzocyclooctyne moiety and is used in copper-free click chemistry.
TCO-PEG3-amine: Similar to TCO-PEG1-amine but with a longer polyethylene glycol spacer.
Uniqueness: this compound is unique due to its high reactivity and specificity in bioorthogonal reactions. The presence of the trans-cyclooctene moiety allows for rapid and efficient cycloaddition reactions with tetrazines, making it highly valuable in various scientific applications .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c14-8-10-17-11-9-15-13(16)18-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPNTGHTKIODW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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